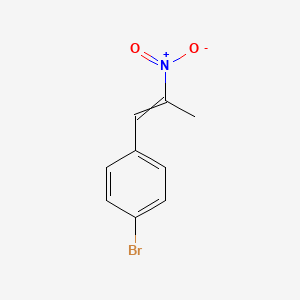

1-Bromo-4-(2-nitroprop-1-enyl)benzene

描述

Overview and Significance of 1-Bromo-4-(2-nitroprop-1-enyl)benzene in Organic Chemistry

This compound occupies a prominent position in organic chemistry as a highly versatile synthetic intermediate that combines the reactivity of brominated aromatic systems with nitroalkene functionality. The compound's molecular structure features a benzene ring substituted with a bromine atom at the para position and a nitro-substituted propenyl group, creating a unique combination of electrophilic and nucleophilic reaction sites. This dual functionality enables the compound to participate in a wide range of chemical transformations, making it particularly valuable for the synthesis of complex heterocyclic compounds and pharmaceutically relevant molecules.

The significance of this compound extends beyond its synthetic utility to its role as a representative member of the bromonitroalkene family, which has gained considerable attention in recent years for their exceptional reactivity patterns. Research has demonstrated that the presence of both bromo and nitro groups in the structure creates highly reactive and versatile reagents that act as effective dielectrophiles in reactions with various nucleophiles. The bromine and nitro groups function as excellent leaving groups, facilitating the assembly of diverse heterocyclic compounds including dihydrofurans, dihydropyranes, furans, pyrroles, pyrazoles, isooxazolines, and spiropyrrolidines through cascade reaction mechanisms.

The compound's electronic properties arise from the electron-withdrawing nature of both the bromine atom and the nitro group, which significantly influence its reactivity profile. The nitro group can participate in redox reactions while the bromine atom facilitates substitution reactions, creating multiple pathways for chemical transformation. These interactions play crucial roles in biological pathways and medicinal chemistry applications, where the compound serves as a precursor for bioactive molecules and pharmaceutical intermediates.

Contemporary research has highlighted the compound's exceptional performance in organocatalytic, metal-catalyzed, and base-catalyzed systems, as well as catalyst-free reaction conditions. The versatility of this compound in these diverse catalytic environments demonstrates its fundamental importance in developing efficient synthetic methodologies for complex molecule construction. Advanced purification techniques, including high-performance liquid chromatography, are regularly employed to ensure product quality in both laboratory and industrial applications, reflecting the compound's commercial significance.

Historical Context and Development

The historical development of this compound is closely linked to the broader evolution of nitroalkene chemistry and brominated aromatic compound synthesis. The foundational work on nitroalkene compounds can be traced to the late 19th century with the discovery of the Henry reaction in 1895 by Belgian chemist Louis Henry. This classical carbon-carbon bond formation reaction, which involves the condensation of nitroalkanes with carbonyl compounds, established the fundamental principles for synthesizing nitro-substituted alkenes that would later inform the development of more complex bromonitroalkene systems.

The Henry reaction mechanism begins with the deprotonation of nitroalkanes at the alpha-carbon position, forming nitronate intermediates with a pKa of approximately 17. While the nitronate structure exhibits nucleophilic character at both the deprotonated carbon and the oxy-anions of the nitro group, the observed reactivity involves carbon attack on carbonyl compounds, resulting in beta-nitro alkoxide intermediates. The subsequent protonation by the conjugate acid of the base yields beta-nitro alcohol products, establishing the fundamental chemistry that underlies modern bromonitroalkene synthesis.

The specific synthesis of this compound typically involves the condensation of 4-bromobenzaldehyde with nitroethane under basic conditions. This synthetic approach represents a direct application of Henry reaction principles to brominated aromatic aldehydes, demonstrating the evolution of classical methodology to accommodate more complex substrates. The reaction conditions often involve the use of ammonium acetate as a catalyst at elevated temperatures, typically around 120 degrees Celsius, for approximately two hours, achieving yields of approximately 86 percent.

The development of bromonitroalkene chemistry gained significant momentum in the early 21st century as researchers recognized the unique reactivity patterns offered by compounds containing both bromo and nitro functionalities. The systematic study of alpha-bromonitrostyrenes since 2010 has revealed their exceptional utility in constructing diverse molecular architectures through domino Michael addition and Henry reaction sequences. These developments have positioned this compound as a representative member of an important class of synthetic intermediates.

The industrial relevance of related bromonitro compounds has historical precedent in the development of antimicrobial agents such as bronopol, first synthesized in 1897 and later commercialized by The Boots Company in the early 1960s. While bronopol represents a different structural class (2-bromo-2-nitropropane-1,3-diol), its successful development as a wide-spectrum biocide demonstrated the commercial potential of bromonitro compounds and encouraged further research into related structures.

Nomenclature and Classification within Bromonitroalkenes

This compound belongs to the broader classification of bromonitroalkenes, specifically the subclass of alpha-bromonitrostyrenes, which are characterized by the presence of both bromine and nitro substituents on an alkene system attached to an aromatic ring. The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the base name derives from the benzene ring structure with appropriate positional numbering for the bromine substituent and the nitro-substituted propenyl group.

Alternative nomenclature systems recognize this compound under several names, including (E)-1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene, reflecting the E-configuration of the alkene double bond. The compound is also referenced as 1-(4-bromophenyl)-2-nitropropene in some literature, emphasizing the propene backbone with nitro substitution. The Chemical Abstracts Service registry number 131981-75-4 provides unambiguous identification across international databases and commercial suppliers.

The classification of this compound within the bromonitroalkene family is based on several structural features that define reactivity patterns and synthetic applications. The compound exhibits the characteristic features of alpha-bromonitrostyrenes, including the presence of an electron-withdrawing nitro group and a good leaving group (bromine) positioned to facilitate nucleophilic substitution reactions. This structural arrangement enables the compound to function as a 1,2-bielectrophile in cascade reactions with binucleophiles such as 1,3-dicarbonyl compounds, enamines, aldehydes, alkenes, phenols, and diazo compounds.

The molecular structure analysis reveals specific stereochemical considerations that influence both nomenclature and reactivity. The compound possesses a trans configuration across the alkene double bond, as confirmed by crystallographic studies showing a dihedral angle of 7.31 degrees between the benzene ring and the mean plane of the double bond. This stereochemical arrangement affects intermolecular interactions, including short bromine-oxygen contacts of 3.168 Angstroms that stabilize crystal structures.

Classification within the broader context of nitroalkene chemistry positions this compound as a member of the beta-nitrostyrene family, distinguished by the presence of the bromine substituent. Beta-nitrostyrenes are aromatic nitroalkenes used extensively in the synthesis of various bioactive compounds, including substituted phenethylamines and amphetamines. The addition of the bromine functionality enhances the synthetic versatility by providing an additional site for chemical modification and increasing the electrophilic character of the molecule.

The compound's classification extends to its role as a synthetic intermediate in heterocyclic chemistry, where it serves as a precursor for constructing diverse ring systems including dihydrofurans, pyrroles, pyrazoles, and other nitrogen-containing heterocycles. This functional classification reflects the compound's ability to participate in cycloaddition reactions, Michael additions, and other ring-forming processes that are fundamental to modern synthetic organic chemistry.

Research Scope and Objectives

Contemporary research involving this compound encompasses multiple interconnected areas of investigation, ranging from fundamental mechanistic studies to advanced synthetic applications in pharmaceutically relevant molecule construction. The primary research objectives focus on understanding and exploiting the unique reactivity patterns exhibited by this bromonitroalkene, particularly its behavior as a dielectrophile in cascade reaction sequences that enable rapid construction of complex molecular architectures.

One significant research direction involves the systematic exploration of organocatalytic transformations using this compound as a key electrophilic partner. Recent investigations have demonstrated the compound's exceptional performance in asymmetric synthesis, where chiral organocatalysts enable the formation of enantiomerically enriched products with high stereoselectivity. These studies aim to develop efficient methodologies for constructing optically active heterocyclic compounds that serve as building blocks for pharmaceutical and agrochemical applications.

The research scope extends to metal-catalyzed transformations, where this compound participates in various coupling reactions and cycloaddition processes under transition metal catalysis. These investigations seek to understand the coordination behavior of the compound with different metal centers and optimize reaction conditions for maximum efficiency and selectivity. The dual electrophilic nature of the molecule, arising from both the bromine and nitro functionalities, creates unique opportunities for developing novel metal-catalyzed cascade reactions.

Base-catalyzed and catalyst-free reaction systems represent another important research frontier, where the inherent reactivity of this compound enables efficient transformations under mild conditions. These studies focus on identifying optimal reaction parameters that maximize product yields while minimizing environmental impact through reduced catalyst loading and simplified purification procedures. The development of green chemistry approaches using this compound aligns with contemporary sustainability objectives in synthetic organic chemistry.

Mechanistic investigations constitute a crucial component of current research efforts, aiming to elucidate the detailed pathways through which this compound undergoes various transformations. These studies employ advanced spectroscopic techniques, computational modeling, and kinetic analysis to understand the factors controlling reactivity and selectivity. The knowledge gained from mechanistic studies informs the rational design of new synthetic methodologies and enables predictive approaches to reaction optimization.

| Research Area | Primary Objectives | Key Applications |

|---|---|---|

| Organocatalysis | Asymmetric synthesis of heterocycles | Pharmaceutical intermediates |

| Metal Catalysis | Novel coupling and cycloaddition reactions | Complex molecule construction |

| Base Catalysis | Sustainable synthetic methodologies | Green chemistry applications |

| Mechanistic Studies | Understanding reaction pathways | Rational catalyst design |

| Synthetic Applications | Heterocyclic compound synthesis | Bioactive molecule preparation |

The research objectives also encompass the development of structure-activity relationships that correlate molecular modifications of this compound with changes in reactivity and selectivity patterns. These investigations involve systematic variation of substituents on the aromatic ring and examination of their effects on electronic properties and steric interactions. The resulting data enables the design of optimized substrates for specific synthetic transformations and expands the scope of accessible products.

Industrial applications research focuses on scaling up laboratory methodologies to practical synthetic processes that can be implemented in pharmaceutical and fine chemical manufacturing. These studies address challenges related to reaction optimization, purification efficiency, and cost-effectiveness while maintaining high product quality standards. The development of robust synthetic procedures using this compound supports its commercial viability as a synthetic intermediate.

属性

IUPAC Name |

1-bromo-4-(2-nitroprop-1-enyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHCYQNXJXRRFFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696762 | |

| Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21892-60-4 | |

| Record name | 1-Bromo-4-(2-nitroprop-1-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-Bromo-4-(2-nitroprop-1-enyl)benzene, with the molecular formula , is an organic compound characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 2-nitroprop-1-enyl group. This unique structure combines both a halogen and a nitro group, making it of significant interest in various biological and chemical applications.

Anticancer Properties

Research has highlighted the potential of this compound as an anticancer agent . Studies indicate that this compound can induce apoptosis in certain cancer cell lines. The mechanism by which it exerts these effects may involve the nitro group, which enhances its reactivity and biological interactions, potentially leading to modifications in cellular functions that promote cell death in malignant cells .

The biological activity of this compound is thought to stem from its ability to interact with biological macromolecules, such as proteins and nucleic acids. These interactions may lead to structural modifications that affect cellular signaling pathways, ultimately influencing processes such as cell proliferation and apoptosis.

Structure-Activity Relationship

The structural features of this compound play a crucial role in its biological activity. The presence of the bromine atom and the nitro group not only enhances its reactivity but also contributes to its ability to engage in diverse chemical transformations. This unique combination allows for specific applications in medicinal chemistry that may not be achievable with similar compounds lacking either functional group.

Comparative Analysis with Similar Compounds

Below is a table comparing this compound with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-(1-propenyl)benzene | Bromine on benzene with propenyl group | Lacks the nitro substituent |

| 4-Nitrophenyl 2-bromopropenoate | Nitro group on phenyl and bromoalkene | Different functional groups affecting reactivity |

| 4-Bromophenol | Bromine and hydroxyl on phenol | Hydroxyl group alters solubility and reactivity |

This comparison illustrates how the unique combination of functional groups in this compound enhances its potential for diverse applications in biological systems.

Study on Apoptosis Induction

In a controlled laboratory setting, researchers investigated the effects of this compound on human cancer cell lines. The study demonstrated that treatment with varying concentrations of the compound resulted in significant apoptosis, as measured by flow cytometry and caspase activity assays. The results indicated that higher concentrations led to increased cell death rates, suggesting dose-dependent effects on cancer cells .

Interaction with Biological Macromolecules

Another study focused on the interaction of this compound with DNA and proteins. Using spectroscopic methods, researchers observed that the compound could bind to DNA, leading to conformational changes that might affect gene expression. Additionally, protein binding studies indicated potential inhibitory effects on key enzymes involved in cancer progression .

科学研究应用

Organic Synthesis

1-Bromo-4-(2-nitroprop-1-enyl)benzene serves as a crucial intermediate in the synthesis of various organic compounds, including:

- Pharmaceuticals : It is utilized in the development of drugs targeting neurological disorders and other therapeutic areas. Its ability to undergo nucleophilic substitution reactions allows for the introduction of diverse functional groups into pharmaceutical scaffolds.

- Agrochemicals : The compound is explored for its potential in developing insecticides and herbicides, leveraging the reactivity of the nitro group for further functionalization .

Research indicates that this compound exhibits potential biological activities:

- Antimicrobial Properties : Studies have shown that nitroalkenes can possess antimicrobial effects, making this compound a candidate for further investigation in the development of new antimicrobial agents .

- Anticancer Activity : Preliminary findings suggest that derivatives of this compound may exhibit anticancer properties, warranting further studies to explore its efficacy and mechanism of action against cancer cells.

Case Study 1: Synthesis of Benzimidazoles

In a study conducted by Rindone et al., the use of this compound as an intermediate led to the successful synthesis of benzimidazole derivatives under palladium-catalyzed conditions. The research highlighted the compound's role in facilitating complex reaction pathways that yield pharmacologically active substances .

Case Study 2: Nitroalkenes as Intermediates

A comprehensive review published in PubChem discusses the significance of nitroalkenes like this compound in producing various products, including insecticides and pharmaceuticals. The study emphasizes how the nitro group can be transformed into multiple functional groups, enhancing the compound's utility in organic synthesis .

Data Table: Summary of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Organic Synthesis | Intermediates for pharmaceuticals and agrochemicals | Effective in nucleophilic substitution reactions |

| Biological Activity | Antimicrobial and anticancer properties | Potential for drug development targeting diseases |

| Specialty Chemicals | Production of fine chemicals | Versatile building block for complex organic molecules |

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural, synthetic, and functional differences between 1-bromo-4-(2-nitroprop-1-enyl)benzene and analogous brominated aromatic compounds.

Key Findings:

Structural and Functional Differences: The title compound’s nitropropene group enables unique reactivity, such as Michael additions or cycloadditions, which are absent in analogs like the cyclohexyl or ethynyl derivatives . 1-Bromo-4-(trans-4-n-propylcyclohexyl)benzene is tailored for liquid crystal applications due to its rigid cyclohexyl group, contrasting with the title compound’s role in small-molecule synthesis . Ethynyl analogs (e.g., 1-bromo-4-[(4-methoxyphenyl)ethynyl]benzene) are optimized for cross-coupling reactions (e.g., Sonogashira), leveraging the ethynyl group’s sp-hybridized carbon for conjugation .

Synthetic Pathways: The title compound is synthesized via a condensation reaction , whereas ethynyl derivatives require transition-metal-catalyzed couplings (e.g., Sonogashira) . Halogenated propenyl analogs (e.g., 1-bromo-4-[(1E)-3-bromo-1-propen-1-yl]benzene) may form via electrophilic halogenation .

Physicochemical Properties: The title compound’s planar geometry and Br–O interactions enhance crystalline packing, which may influence solubility and melting behavior compared to non-planar analogs (e.g., cyclohexyl derivatives) . Ortho-substituted nitro compounds (e.g., 1-bromo-2-methyl-4-nitrobenzene) exhibit steric hindrance, altering reactivity compared to para-substituted derivatives .

Applications :

- Nitropropene derivatives are pivotal in medicinal chemistry (e.g., as β-nitrostyrene analogs for kinase inhibitors) .

- Liquid crystal precursors (e.g., cyclohexyl derivatives) prioritize thermal stability and phase behavior , while ethynyl derivatives are used in materials science for conductive polymers .

准备方法

Synthetic Routes and Reaction Conditions

The predominant synthetic approach for preparing (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene involves a condensation reaction between a brominated aromatic aldehyde and nitroalkane derivatives under basic conditions. The key steps and conditions are:

-

- 1-Bromo-4-nitrobenzene or 4-bromobenzaldehyde as the aromatic substrate.

- Propionaldehyde or nitroethane as the alkene precursor.

-

- Knoevenagel condensation or aldol-type condensation between the aldehyde and nitroalkane.

-

- Potassium carbonate, butylamine, or other mild bases facilitate the condensation.

-

- Polar solvents such as ethanol, acetic acid, or dimethylformamide (DMF) are commonly used.

-

- Reactions are often conducted under reflux or controlled heating (e.g., 65–110°C).

- Sonication at around 333 K has been reported to enhance reaction rates.

-

- The product is purified by recrystallization or column chromatography.

- Industrial scale-up may use high-performance liquid chromatography (HPLC) for purity enhancement.

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Bromobenzaldehyde + nitroethane | Formation of nitroalkene intermediate |

| 2 | Base (e.g., potassium carbonate), reflux | Condensation to form (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene |

| 3 | Purification (recrystallization or chromatography) | Isolated pure compound |

This method yields the (E)-isomer predominantly due to steric and electronic factors controlling stereoselectivity.

Industrial Preparation Considerations

Industrial synthesis parallels laboratory methods but emphasizes:

- Optimization of stoichiometry to maximize yield and minimize by-products.

- Temperature control to avoid side reactions such as over-condensation or polymerization.

- Use of azeotropic distillation to remove water formed during condensation, driving the reaction forward.

- Advanced purification techniques like HPLC ensure the high purity required for pharmaceutical intermediates.

Reaction monitoring by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine reaction completion and purity.

Preparation via Nitration and Subsequent Condensation

An alternative preparative approach involves:

Step 1: Nitration of Bromobenzene

- Bromobenzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid.

- The electrophile, nitronium ion (NO2+), selectively attacks the para position, yielding 1-bromo-4-nitrobenzene.

- Reaction temperature control (50–60°C) is critical to minimize dinitration side-products.

- The para-substituted product is isolated by recrystallization from ethanol due to differing solubilities of ortho and para isomers.

Step 2: Condensation with Propionaldehyde or Nitroalkane

- The 1-bromo-4-nitrobenzene thus obtained can be further reacted with propionaldehyde under basic conditions to form the nitroprop-1-enyl derivative.

This two-step route is useful when starting from bromobenzene rather than pre-functionalized aldehydes.

Research Findings and Reaction Optimization

Stoichiometric Ratios: Using an excess of nitroalkane (e.g., 75 mmol nitroethane to 50 mmol aldehyde) improves yield but requires careful control to avoid side products such as acetophenone derivatives.

Sonication: Application of ultrasonic energy at around 333 K accelerates the condensation reaction and enhances stereoselectivity toward the (E)-isomer.

Solvent Effects: Polar solvents like ethanol or acetic acid facilitate better solubility of reactants and intermediates, improving reaction kinetics and product crystallinity.

Purification: Recrystallization from ethanol or chromatographic techniques yield high purity products, confirmed by spectroscopic methods (NMR, IR, MS).

Summary Data Table of Preparation Methods

| Method | Starting Materials | Conditions | Key Notes | Yield & Purity |

|---|---|---|---|---|

| Knoevenagel Condensation | 4-Bromobenzaldehyde + nitroethane | Base (K2CO3 or butylamine), reflux, sonication at ~333 K | Polar solvents (ethanol, acetic acid), water removal by azeotropic distillation | High yield (~90-95%), (E)-isomer predominant |

| Nitration + Condensation | Bromobenzene → 1-bromo-4-nitrobenzene + propionaldehyde | Nitration with HNO3/H2SO4 (50-60°C), then condensation under basic reflux | Temperature control critical to avoid dinitration; recrystallization for purification | Moderate to high yield; para isomer isolated by recrystallization |

| Industrial Scale Synthesis | Same as lab scale | Optimized stoichiometry, temperature control, HPLC purification | Large scale, focus on efficiency and purity | High purity (>99%), scalable |

常见问题

Q. What role does this compound play in synthesizing bioactive molecules?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。